3,4-Diacetoxycinnamamide

Description

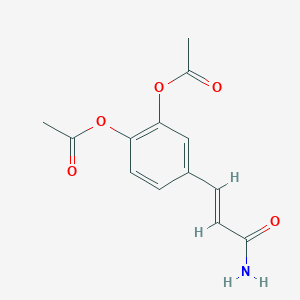

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-acetyloxy-4-[(E)-3-amino-3-oxoprop-1-enyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-8(15)18-11-5-3-10(4-6-13(14)17)7-12(11)19-9(2)16/h3-7H,1-2H3,(H2,14,17)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWHMOBTGPUYEL-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Diacetoxycinnamamide (CAS Number: 129488-34-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Diacetoxycinnamamide, a natural product derived from the herbs of Berberis thunbergii DC. The document details its physicochemical properties, and while specific experimental data on its biological activities are limited in publicly available literature, this guide outlines established protocols for assessing its potential antioxidant and anti-inflammatory effects. This includes methodologies for evaluating its impact on key signaling pathways such as NF-κB and MAPK. Detailed experimental procedures for its synthesis, though not widely published, can be adapted from standard organic chemistry techniques. This guide serves as a foundational resource for researchers interested in the further investigation and development of this compound.

Chemical and Physical Properties

This compound is a derivative of cinnamic acid and is classified as a phenylpropanoid. At room temperature, it exists as a white to off-white solid. Its core chemical structure consists of a cinnamamide backbone with two acetate groups attached to the phenyl ring at positions 3 and 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 129488-34-2 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₅ | [3] |

| Molecular Weight | 263.25 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Table 2: Spectroscopic Data (Predicted and General for Functional Groups)

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons, vinyl protons of the cinnamoyl group, amide protons, and methyl protons of the acetate groups. |

| ¹³C NMR | Resonances for carbonyl carbons (amide and ester), aromatic carbons, vinyl carbons, and methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ester), C=C stretching (alkene), and aromatic C-H and C=C bending. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of acetyl and amide groups. |

Biological Activity and Potential Signaling Pathways

While direct and extensive studies on the biological activities of this compound are not widely available, its structural similarity to other cinnamamide derivatives suggests potential antioxidant and anti-inflammatory properties. Cinnamic acid and its derivatives are known to possess a range of biological activities. The diacetoxy substitution on the phenyl ring may influence its potency and mechanism of action.

Potential Anti-Inflammatory Effects and Signaling Pathways

Inflammation is a complex biological response involving various signaling cascades. Two key pathways often implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Compounds that modulate these pathways are of significant interest in drug development.

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammatory gene expression. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

-

MAPK Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in cellular responses to external stimuli, including stress and inflammation. Modulation of MAPK phosphorylation can impact inflammatory processes.

Experimental Protocols

The following are detailed, established protocols that can be employed to investigate the biological activities of this compound.

Synthesis of this compound

A plausible synthetic route involves the acylation of 3,4-dihydroxycinnamic acid (caffeic acid) followed by amidation.

Protocol:

-

Acylation of Caffeic Acid: Caffeic acid is reacted with an excess of acetic anhydride, often in the presence of a base catalyst such as pyridine or sodium acetate, to form 3,4-diacetoxycinnamic acid. The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Purification of 3,4-Diacetoxycinnamic Acid: The reaction mixture is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

-

Amidation: The purified 3,4-diacetoxycinnamic acid is then converted to its amide. This can be achieved through several methods:

-

Acid Chloride Formation: The carboxylic acid is first converted to the more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (or a primary/secondary amine) to form the amide.

-

Coupling Agents: Direct amidation can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an amine.

-

-

Final Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in the same solvent.

-

A positive control, such as ascorbic acid or Trolox, should also be prepared in a series of dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound dilutions to each well.

-

Add the DPPH solution to each well.

-

Include control wells containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Activity Assessment: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with untreated cells and cells treated with LPS alone.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measure the absorbance at approximately 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the sample.

-

-

Data Analysis:

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Determine the inhibitory effect of the compound on NO production.

-

Investigation of Signaling Pathways

This assay is used to determine if a compound can inhibit the activation of the NF-κB transcription factor.

Protocol:

-

Cell Line:

-

Use a cell line (e.g., HEK293T or RAW 264.7) that has been stably or transiently transfected with a luciferase reporter construct containing NF-κB response elements in its promoter.

-

-

Treatment:

-

Seed the reporter cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound.

-

Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

-

-

Luciferase Assay:

-

After an appropriate incubation time, lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB activation.

-

This method is used to assess the phosphorylation status of key MAPK proteins (e.g., p38, ERK, JNK).

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells (e.g., RAW 264.7 macrophages) with this compound and/or an inflammatory stimulus.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target MAPK proteins (e.g., anti-phospho-p38). Also, probe for the total forms of these proteins as a loading control.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

-

Conclusion

This compound presents an interesting scaffold for further investigation, particularly in the areas of antioxidant and anti-inflammatory research. This technical guide provides a consolidated resource of its known properties and outlines robust experimental protocols for its synthesis and biological evaluation. The detailed methodologies for assessing its impact on key inflammatory signaling pathways, NF-κB and MAPK, offer a clear roadmap for researchers to elucidate its mechanism of action and potential therapeutic value. Further studies are warranted to obtain specific quantitative data for its physicochemical and biological properties.

References

3,4-Diacetoxycinnamamide molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and potential synthesis of 3,4-Diacetoxycinnamamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's physicochemical properties, a proposed experimental protocol for its synthesis, and predicted spectroscopic data. Furthermore, it explores the potential biological activities and associated signaling pathways based on the known functions of structurally related compounds.

Molecular Structure and Formula

This compound is a derivative of cinnamic acid, characterized by the presence of two acetate groups attached to the phenyl ring at positions 3 and 4, and an amide group at the terminus of the propenoic acid side chain.

Molecular Formula: C₁₃H₁₃NO₅

Molecular Weight: 263.25 g/mol

Canonical SMILES: CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N)OC(=O)C

IUPAC Name: (E)-3-(3,4-diacetoxyphenyl)acrylamide

CAS Number: 129488-34-2

The structure of this compound is illustrated below:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are essential for understanding the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₅ | Alfa Chemistry |

| Molecular Weight | 263.25 g/mol | Alfa Chemistry |

| Physical Description | Powder | ChemFaces |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

| Predicted LogP | 1.3 | Predicted using chemical informatics software |

| Predicted Polar Surface Area | 91.9 Ų | Predicted using chemical informatics software |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of its precursor, 3,4-dihydroxycinnamamide (caffeic acid amide). The following protocol is a proposed method based on standard organic synthesis techniques for acetylation of phenolic compounds.

Reaction Scheme:

3,4-Dihydroxycinnamamide + Acetic Anhydride → this compound

Materials and Reagents:

-

3,4-Dihydroxycinnamamide (Caffeic acid amide)

-

Acetic Anhydride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane for elution

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dihydroxycinnamamide in a suitable solvent such as anhydrous dichloromethane or tetrahydrofuran.

-

Addition of Base: Add 2.5 to 3.0 equivalents of pyridine or triethylamine to the solution. The base acts as a catalyst and scavenges the acetic acid byproduct.

-

Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add 2.2 equivalents of acetic anhydride dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, quench the reaction by adding cold 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Predicted Spectroscopic Data

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d, J ≈ 15.6 Hz | 1H | H-7 (vinylic) |

| ~7.30 | dd, J ≈ 8.4, 2.0 Hz | 1H | H-6' |

| ~7.20 | d, J ≈ 2.0 Hz | 1H | H-2' |

| ~7.10 | d, J ≈ 8.4 Hz | 1H | H-5' |

| ~6.40 | d, J ≈ 15.6 Hz | 1H | H-8 (vinylic) |

| ~5.80 | br s | 2H | -NH₂ |

| ~2.30 | s | 6H | 2 x -OCOCH₃ |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~168.5 | 2 x -C =O (acetate) |

| ~166.0 | -C =O (amide) |

| ~142.0 | C-4' |

| ~141.5 | C-3' |

| ~140.0 | C-7 |

| ~133.0 | C-1' |

| ~126.5 | C-6' |

| ~123.5 | C-2' |

| ~122.0 | C-5' |

| ~119.0 | C-8 |

| ~21.0 | 2 x -OCOC H₃ |

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, its structural similarity to caffeic acid and other cinnamamide derivatives suggests potential antioxidant and anti-inflammatory properties.[1][2][3] Caffeic acid amides are known to possess significant biological activities.[1] The diacetoxy functionalization may serve as a prodrug strategy, where the acetate groups are hydrolyzed in vivo to release the more active dihydroxy form (caffeic acid amide).

Antioxidant Activity

Cinnamic acid derivatives with hydroxyl groups on the phenyl ring are known to be effective antioxidants.[4][5][6][7][8] The antioxidant activity is often attributed to their ability to scavenge free radicals and chelate metal ions.[3][9][10] The dihydroxy substitution in the parent compound, caffeic acid amide, is crucial for this activity.[3][11]

Anti-inflammatory Activity

Many cinnamamide derivatives have demonstrated anti-inflammatory effects.[2][12][13][14] A key mechanism for this activity is the inhibition of the NF-κB signaling pathway.[2][15] NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation of NF-κB, cinnamamide derivatives can reduce the inflammatory response.[2][12]

The diagram below illustrates a potential workflow for investigating the bioactivity of this compound.

Caption: Proposed workflow for the synthesis and biological evaluation of this compound.

The following diagram illustrates the putative anti-inflammatory signaling pathway that may be modulated by this compound, based on the known activity of related compounds.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel Hybrid Indole-Based Caffeic Acid Amide Derivatives as Potent Free Radical Scavenging Agents: Rational Design, Synthesis, Spectroscopic Characterization, In Silico and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.red [2024.sci-hub.red]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ashdin.com [ashdin.com]

- 15. researchgate.net [researchgate.net]

Biological activity of 3,4-Diacetoxycinnamamide

An In-Depth Technical Guide to the Biological Activity of 3,4-Diacetoxycinnamamide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks extensive specific data on the biological activities of this compound. This guide provides a comprehensive overview of the expected biological activities based on the known properties of structurally related cinnamamide compounds. The experimental protocols and signaling pathway diagrams are presented as established methodologies for the investigation of a novel compound with these anticipated activities.

Introduction

Cinnamamides are a class of naturally occurring and synthetic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological properties. Structurally, they consist of a cinnamic acid backbone linked to an amine via an amide bond. This structural motif is associated with a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound, a derivative of cinnamic acid, is a subject of interest for its potential therapeutic applications. This technical guide aims to provide a detailed overview of its anticipated biological activities, methodologies for their assessment, and potential mechanisms of action.

Physicochemical Properties

| Property | Value |

| IUPAC Name | (E)-N-[3-(3,4-diacetoxyphenyl)prop-2-enoyl]amine |

| Molecular Formula | C13H13NO4 |

| Molecular Weight | 247.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, methanol, and ethanol |

Biological Activities and Quantitative Data

While specific research on this compound is limited, the biological activities of the broader cinnamamide class suggest potential in several key areas. The following sections outline these anticipated activities and present the sparse available data.

Antioxidant Activity

Cinnamic acid and its derivatives are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl groups on the phenyl ring is crucial for this activity. In this compound, the hydroxyl groups are acetylated, which may influence its antioxidant potential.

| Compound | Assay | IC50 Value | Reference |

| This compound | DPPH Radical Scavenging | 3.7 µg/mL | [1] |

Note: The provided IC50 value is from a commercial source and requires verification from peer-reviewed literature.

Anticancer Activity

Numerous cinnamamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival. The anticancer potential of this compound remains to be experimentally determined.

Anti-inflammatory Activity

The anti-inflammatory effects of cinnamamides are thought to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Key signaling pathways such as the NF-κB and MAPK pathways are often implicated. Given the structural similarities to other anti-inflammatory cinnamamides, this compound is a candidate for investigation in this area.

Experimental Protocols

To facilitate further research into the biological activities of this compound, detailed protocols for key in vitro and in vivo assays are provided below.

Synthesis of this compound

A general method for the synthesis of cinnamamides involves the coupling of a carboxylic acid with an amine using a coupling agent.

Protocol:

-

Preparation of 3,4-Diacetoxycinnamic Acid: Caffeic acid is acetylated using acetic anhydride in the presence of a base catalyst (e.g., pyridine or sodium acetate). The reaction mixture is stirred at room temperature, followed by purification to yield 3,4-diacetoxycinnamic acid.

-

Amidation: 3,4-diacetoxycinnamic acid is dissolved in an appropriate solvent (e.g., dichloromethane or THF). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, along with an activating agent like N-hydroxysuccinimide (NHS).

-

An amine source (e.g., ammonium chloride in the presence of a base, or an appropriate amine) is then added to the reaction mixture.

-

The reaction is stirred at room temperature or under gentle heating until completion, monitored by thin-layer chromatography (TLC).

-

The product, this compound, is purified using column chromatography.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

-

Prepare a stock solution of this compound in methanol or DMSO.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add varying concentrations of the test compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard model to assess the acute anti-inflammatory activity of a compound.

Protocol:

-

Acclimatize rodents (rats or mice) to the experimental conditions.

-

Administer this compound orally or intraperitoneally at different doses.

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

-

The ED50 value (the dose of the compound that causes a 50% reduction in edema) can be determined.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of bioactive compounds are often mediated through the modulation of specific intracellular signaling pathways. Based on the activities of related compounds, the NF-κB and MAPK signaling pathways are plausible targets for this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. The main MAPK families are ERK, JNK, and p38.

Caption: Hypothesized modulation of the MAPK signaling cascade.

Experimental Workflow for Screening

A logical workflow is essential for the systematic evaluation of a novel compound's biological activity.

Caption: A general experimental workflow for drug discovery.

Conclusion and Future Directions

This compound represents a promising yet underexplored molecule within the cinnamamide family. Based on the established biological activities of related compounds, it is a strong candidate for investigation as an antioxidant, anticancer, and anti-inflammatory agent. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for initiating a comprehensive evaluation of its therapeutic potential. Future research should focus on obtaining empirical data to validate these hypothesized activities, elucidate the specific mechanisms of action, and explore its structure-activity relationships to guide the development of more potent and selective derivatives.

References

The Enigmatic Presence of 3,4-Diacetoxycinnamamide in Berberis thunbergii DC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberis thunbergii DC, commonly known as Japanese barberry, is a well-regarded ornamental shrub that also holds a place in traditional medicine. Its phytochemical profile is rich and varied, with a significant presence of alkaloids, flavonoids, and phenolic acids. Among the compounds reported to be isolated from this plant is 3,4-Diacetoxycinnamamide, a phenylpropanoid. This technical guide delves into the current understanding of this compound as a natural product, its chemical context within Berberis thunbergii, and generalized methodologies for the isolation and characterization of similar compounds.

While several chemical suppliers list this compound as a natural product derivable from Berberis thunbergii DC, a comprehensive review of peer-reviewed scientific literature does not yield a primary publication detailing its specific isolation, characterization, and quantification from this plant. This guide, therefore, provides a robust framework based on established phytochemical techniques for the isolation of phenylpropanoid amides, alongside a broader look at the known chemical constituents of Berberis thunbergii.

Chemical Constituents of Berberis thunbergii DC

Berberis thunbergii is a rich source of a variety of bioactive compounds. The primary classes of phytochemicals identified in this plant are:

-

Alkaloids : The most prominent class, with berberine being a major constituent. Other alkaloids such as berbamine, palmatine, and jatrorrhizine have also been isolated.[1] These compounds are known for their antimicrobial, anti-inflammatory, and antioxidant properties.

-

Phenolic Acids : Caffeoylquinic acids, particularly chlorogenic acid, are found in significant concentrations in the leaves.[2] These compounds are potent antioxidants.

-

Flavonoids : Quercetin glycosides and other flavonoid derivatives contribute to the antioxidant capacity of the plant extracts.

-

Other Phenylpropanoids : While this compound is the focus of this guide, the presence of other phenylpropanoids like chlorogenic acid suggests the existence of the necessary biosynthetic pathways for this class of compounds.

Quantitative Data on Key Phenolic Compounds in Berberis thunbergii Leaves

The following table summarizes the quantitative data available for major phenolic compounds identified in the methanolic and aqueous extracts of Berberis thunbergii leaves. It is important to note that specific quantitative data for this compound is not available in the reviewed literature.

| Compound Class | Compound | Concentration in Methanolic Extract (mg/g of dried extract) | Concentration in Aqueous Extract (mg/g of dried extract) | Reference |

| Caffeoylquinic Acids | Chlorogenic Acid | 101.3 | 90.1 | [2] |

| Other Caffeoylquinic Acids | Present | Present | [2] | |

| Caffeoylglucaric Acids | - | Present | Present | [2] |

| Flavonoids | Quercetin Glycosides | Present | Present | [2] |

Experimental Protocols: A Generalized Approach for the Isolation of Phenylpropanoid Amides

Given the absence of a specific published protocol for this compound from Berberis thunbergii, a generalized methodology for the isolation of phenylpropanoid amides from a plant matrix is presented below. This protocol is based on standard phytochemical techniques.

Plant Material Collection and Preparation

-

Collection : Collect fresh, healthy aerial parts (leaves and stems) of Berberis thunbergii DC.

-

Authentication : A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Drying : Air-dry the plant material in the shade at room temperature until a constant weight is achieved.

-

Grinding : Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Selection : A solvent of medium polarity, such as methanol or ethanol, is typically effective for extracting phenylpropanoids.

-

Maceration :

-

Soak the powdered plant material in 80% methanol (1:10 w/v) in a large container at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

-

Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning :

-

Suspend the crude methanolic extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Phenylpropanoid amides are expected to partition into the ethyl acetate or n-butanol fractions.

-

Concentrate each fraction to dryness using a rotary evaporator.

-

Chromatographic Purification

-

Column Chromatography :

-

Subject the ethyl acetate or n-butanol fraction to column chromatography on silica gel.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions of 20-30 mL and monitor by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) :

-

Use pre-coated silica gel 60 F254 plates.

-

Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., ceric sulfate).

-

Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Further purify the combined fractions showing the presence of the target compound using a reversed-phase C18 column.

-

Use a gradient elution system with acetonitrile and water (both containing 0.1% formic acid).

-

Monitor the eluent with a UV detector at an appropriate wavelength (e.g., 280 nm or 320 nm for cinnamoyl derivatives).

-

Collect the peak corresponding to the pure compound.

-

Structure Elucidation

-

Spectroscopic Analysis :

-

UV-Vis Spectroscopy : To determine the absorption maxima.

-

Infrared (IR) Spectroscopy : To identify functional groups (e.g., amide, ester, aromatic ring).

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete structure of the isolated compound.

-

Visualizations

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound.

Hypothetical Signaling Pathway Inhibition

Cinnamic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways such as NF-κB. The following diagram illustrates a hypothetical mechanism by which a cinnamamide derivative could exert anti-inflammatory effects.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This compound is reported as a natural constituent of Berberis thunbergii DC. While the primary scientific literature detailing its isolation and characterization remains elusive, this guide provides a comprehensive framework for researchers. The provided generalized experimental protocols offer a starting point for the isolation of this and similar phenylpropanoid amides. The rich phytochemical profile of Berberis thunbergii, particularly its abundance of phenolic compounds, suggests that it remains a plant of significant interest for natural product discovery and drug development. Further research is warranted to definitively isolate and quantify this compound from this source and to explore its potential biological activities.

References

Spectroscopic and Synthetic Profile of 3,4-Diacetoxycinnamamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

Based on the known spectral data of caffeic acid, cinnamamides, and related acetylated phenolic compounds, the following are the anticipated spectroscopic features for 3,4-Diacetoxycinnamamide.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.6 - 7.8 | d | 1H | H-α (vinylic) |

| ~ 7.2 - 7.4 | m | 3H | Ar-H |

| ~ 6.4 - 6.6 | d | 1H | H-β (vinylic) |

| ~ 6.0 - 6.5 | br s | 2H | -CONH₂ |

| ~ 2.3 | s | 6H | 2 x -OCOCH₃ |

Note: Spectra are predicted for a standard deuterated solvent like DMSO-d₆ or CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 170 | 2 x -C =O (acetate) |

| ~ 165 - 167 | -C =O (amide) |

| ~ 142 - 144 | C-α (vinylic) |

| ~ 141 - 143 | Ar-C (quaternary, C-O) |

| ~ 133 - 135 | Ar-C (quaternary) |

| ~ 127 - 129 | Ar-CH |

| ~ 123 - 125 | Ar-CH |

| ~ 118 - 120 | C-β (vinylic) |

| ~ 20 - 22 | 2 x -C H₃ (acetate) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Strong, Broad | N-H stretch (amide) |

| ~ 3100 - 3000 | Medium | C-H stretch (aromatic, vinylic) |

| ~ 1760 | Strong | C=O stretch (ester, acetate) |

| ~ 1680 | Strong | C=O stretch (Amide I) |

| ~ 1640 | Medium | C=C stretch (vinylic) |

| ~ 1600 | Medium | N-H bend (Amide II) |

| ~ 1200 | Strong | C-O stretch (ester, acetate) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| ~ 263 | [M]⁺ (Molecular Ion) |

| ~ 221 | [M - CH₂=C=O]⁺ |

| ~ 179 | [M - 2(CH₂=C=O)]⁺ |

| ~ 162 | [M - 2(CH₂=C=O) - NH₃]⁺ |

| ~ 134 | [C₈H₆O₂]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the protection of the hydroxyl groups of a suitable starting material, followed by amidation.

Synthesis of 3,4-Diacetoxycinnamic Acid

-

Starting Material: Caffeic acid (3,4-dihydroxycinnamic acid).

-

Acetylation: Caffeic acid is suspended in acetic anhydride. A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) is added.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is poured into ice-water to quench the excess acetic anhydride. The precipitated product, 3,4-diacetoxycinnamic acid, is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

Synthesis of this compound

-

Activation of the Carboxylic Acid: 3,4-Diacetoxycinnamic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). A coupling agent such as thionyl chloride (to form the acyl chloride) or a carbodiimide (e.g., DCC or EDC) with an activator (e.g., HOBt) is added.

-

Amidation: The activated carboxylic acid derivative is then reacted with a source of ammonia, such as ammonium hydroxide or by bubbling ammonia gas through the solution.

-

Reaction Conditions: The reaction is typically carried out at a low temperature (0 °C) and then allowed to warm to room temperature. The progress is monitored by TLC.

-

Work-up and Purification: The reaction mixture is washed with dilute acid and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry: Mass spectra are acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI).

Workflow and Pathway Visualization

The following diagram illustrates the general synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic properties of this compound. The outlined protocols and predicted data serve as a valuable resource for researchers aiming to synthesize and characterize this compound for further investigation in drug discovery and development. The provided workflow visualization offers a clear and concise summary of the necessary steps from starting materials to final analytical confirmation. Future experimental work is required to validate the predicted spectroscopic data presented herein.

Navigating the Physicochemical Landscape of 3,4-Diacetoxycinnamamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Diacetoxycinnamamide, a derivative of the naturally occurring antioxidant caffeic acid, holds potential in various therapeutic areas. However, a comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its successful development as a pharmaceutical agent. This technical guide addresses the critical knowledge gap regarding the solubility and stability of this compound. Due to the limited publicly available data for this specific molecule, this guide leverages data from its parent compound, 3,4-dihydroxycinnamic acid (caffeic acid), to provide a foundational understanding and predictive insights. The principles and methodologies outlined herein offer a robust framework for researchers to characterize this compound and accelerate its progression through the drug development pipeline.

Introduction: The Importance of Solubility and Stability in Drug Development

The journey of a promising molecule from discovery to a marketed drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Solubility and stability are two of the most critical parameters that dictate the developability of a compound.

-

Solubility directly influences a drug's absorption, distribution, and bioavailability. A compound with poor solubility can lead to inadequate therapeutic concentrations, necessitating higher doses and potentially increasing the risk of side effects.

-

Stability determines a drug's shelf-life and its degradation profile. An unstable compound can lose its potency over time, generate toxic byproducts, and pose significant safety risks.

Therefore, a thorough characterization of the solubility and stability of a drug candidate like this compound is a non-negotiable prerequisite for its advancement.

Predicted Physicochemical Properties of this compound

This compound is structurally related to 3,4-dihydroxycinnamic acid (caffeic acid), with the key difference being the acetylation of the two hydroxyl groups on the phenyl ring. This structural modification is expected to significantly influence its physicochemical properties.

-

Polarity: The replacement of the polar hydroxyl groups with less polar acetyl groups will decrease the overall polarity of the molecule.

-

Hydrogen Bonding: The ability of the molecule to act as a hydrogen bond donor is eliminated at the 3 and 4 positions, which will reduce its interaction with protic solvents.

-

Lipophilicity: The increased hydrocarbon character due to the acetyl groups will lead to higher lipophilicity (logP).

These changes suggest that this compound will exhibit different solubility and stability profiles compared to its parent compound, caffeic acid.

Solubility Profile: A Data-Driven Approach

Solubility of Caffeic Acid (3,4-Dihydroxycinnamic Acid) in Various Solvents

The following table summarizes the reported solubility of caffeic acid in a range of solvents. This data serves as a baseline for predicting the solubility of this compound.

| Solvent | Type | Solubility of Caffeic Acid | Predicted Solubility of this compound |

| Water | Polar Protic | Sparingly soluble in cold water, freely soluble in hot water.[1] | Likely poorly soluble |

| Ethanol | Polar Protic | Soluble (approx. 25 mg/mL, warm).[2][3][4] | Likely soluble |

| Methanol | Polar Protic | Soluble.[3][4] | Likely soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (approx. 5-40 mg/mL).[2][3][4] | Likely highly soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble (approx. 5-7 mg/mL).[2][3][4] | Likely highly soluble |

| Ethyl Acetate | Moderately Polar | Soluble.[3][4] | Likely soluble |

| Chloroform | Nonpolar | Sparingly soluble.[4] | Likely more soluble than caffeic acid |

| Dichloromethane | Nonpolar | - | Likely soluble |

| Hexane | Nonpolar | - | Likely poorly soluble |

| Acetone | Polar Aprotic | - | Likely soluble |

Note: The predicted solubility is an estimation based on the structural differences between caffeic acid and this compound.

Experimental Protocol for Determining the Solubility of this compound

A robust determination of the solubility of this compound requires a systematic experimental approach. The following protocol outlines a standard method for this purpose.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (pure solid)

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, DMSO, ethyl acetate, acetonitrile, chloroform, dichloromethane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure that there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant from each vial, avoiding any solid particles.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound.

-

Inject the diluted samples into the HPLC system.

-

Determine the concentration of this compound in each sample by comparing the peak area to a standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile: Ensuring Drug Integrity

The stability of a drug molecule is a critical attribute that influences its safety, efficacy, and shelf life. Phenolic compounds, including caffeic acid, are known to be susceptible to degradation through oxidation, especially those with a catechol (3,4-dihydroxy) moiety.

Stability of Caffeic Acid and Predicted Stability of this compound

Caffeic acid is known to be sensitive to light, heat, and oxidative conditions.[5] Its degradation can be accelerated in alkaline solutions. The catechol structure is prone to oxidation, which can lead to the formation of quinones and subsequent polymerization.

The acetylation of the hydroxyl groups in this compound is expected to improve its stability against oxidation. By protecting the vulnerable catechol moiety, the molecule is likely to be more resistant to degradation under oxidative stress. However, the ester linkages of the acetyl groups introduce a new potential degradation pathway: hydrolysis. This hydrolysis would be pH-dependent, likely accelerated under both acidic and basic conditions, and would regenerate the parent compound, caffeic acid.

Experimental Protocol for Assessing the Stability of this compound (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following protocol outlines a typical forced degradation study for this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV lamp (for photostability testing)

-

Oven (for thermal stability testing)

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 N HCl) and heat at a specific temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 N NaOH) at room temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3% H₂O₂) at room temperature for a defined period.

-

Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose the solid drug substance and a solution to UV light (e.g., 254 nm) for a defined period.

-

-

Sample Analysis by HPLC-PDA:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before injection.

-

Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. A PDA detector is crucial for assessing peak purity.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and characterize the major degradation products using techniques like mass spectrometry (MS) if necessary.

-

Assess the peak purity of the parent drug peak to ensure no co-eluting degradation products.

-

Potential Degradation Pathway of this compound

Caption: Inferred degradation pathway of this compound.

Conclusion and Future Directions

While a complete physicochemical profile of this compound requires dedicated experimental investigation, this technical guide provides a foundational framework based on the known properties of its parent compound, caffeic acid. The acetylation of the hydroxyl groups is predicted to decrease its aqueous solubility and enhance its stability against oxidation, while introducing a potential for hydrolytic degradation.

For researchers and drug development professionals, the immediate next steps should involve the systematic experimental determination of the solubility and stability of this compound using the protocols outlined in this guide. The resulting data will be invaluable for formulation development, preclinical studies, and ultimately, for unlocking the full therapeutic potential of this promising compound. A thorough understanding of its physicochemical landscape will pave the way for its rational development into a safe and effective therapeutic agent.

References

An In-depth Technical Guide to the Phenylpropanoid Class of Compounds: Biosynthesis, Significance, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropanoids represent a vast and structurally diverse class of plant secondary metabolites derived from the amino acids phenylalanine and tyrosine. Synthesized through the intricate shikimate and phenylpropanoid pathways, these compounds are fundamental to a plant's life, serving as structural components of cell walls (lignin), providing protection against UV radiation and pathogens, and acting as signaling molecules.[1] Their significance extends into human health and drug development, where they are recognized for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the phenylpropanoid class, detailing their biosynthesis, classification, and biological significance. It includes structured quantitative data on their occurrence, detailed experimental protocols for their analysis, and visual diagrams of their biosynthetic and signaling pathways to support researchers and professionals in the field of drug discovery and development.

Introduction to Phenylpropanoids

Phenylpropanoids are a major class of plant-derived organic compounds characterized by a C6-C3 skeleton, consisting of a six-carbon aromatic phenyl group and a three-carbon propene tail.[1] They originate from the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine, the primary precursors for phenylpropanoid biosynthesis.[1] This pathway is a gateway to an enormous array of secondary metabolites, including simple phenylpropanoids, flavonoids, monolignols, phenolic acids, stilbenes, and coumarins.[2][3] These compounds are integral to plant survival, contributing to structural integrity, defense mechanisms against herbivores and microbes, and mediating interactions with the environment.[1][3] From a therapeutic perspective, the phenolic nature of most phenylpropanoids endows them with potent antioxidant and free-radical scavenging properties, forming the basis for their extensive investigation in drug development.[4]

The Phenylpropanoid Biosynthetic Pathway

The biosynthesis of phenylpropanoids is a complex and highly regulated metabolic route. It can be broadly divided into the general phenylpropanoid pathway, which converts phenylalanine into key intermediates like 4-coumaroyl-CoA, and various branch pathways that lead to the synthesis of thousands of distinct compounds.[1]

The central pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid , a reaction catalyzed by the crucial enzyme phenylalanine ammonia-lyase (PAL) . In some plants, particularly monocots, tyrosine ammonia-lyase (TAL) can also convert L-tyrosine to p-coumaric acid .[1] Following this, a series of hydroxylation and methylation reactions occur. Cinnamate-4-hydroxylase (C4H) converts trans-cinnamic acid to p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, 4-coumaroyl-CoA .[1]

This activated intermediate, 4-coumaroyl-CoA, stands at a critical metabolic branch point. It can be directed towards the biosynthesis of flavonoids and stilbenes or channeled into the production of monolignols (precursors to lignin), hydroxycinnamic acids, and coumarins.[1]

Classification of Phenylpropanoids

The structural diversity of phenylpropanoids leads to their classification into several major groups:

-

Simple Phenylpropanoids: These are the most basic forms, including hydroxycinnamic acids (e.g., caffeic acid, ferulic acid, sinapic acid) and their derivatives like aldehydes and alcohols (monolignols: p-coumaryl alcohol, coniferyl alcohol, sinapyl alcohol).[1]

-

Flavonoids: A large and important class synthesized from 4-coumaroyl-CoA and three molecules of malonyl-CoA.[1] They share a common C6-C3-C6 backbone and are sub-classified into flavones, flavonols (e.g., quercetin), flavanones, isoflavonoids, and anthocyanins (plant pigments).[5]

-

Lignans: Formed by the dimerization of two phenylpropanoid units (C6-C3). They exhibit a wide range of biological activities.

-

Stilbenoids: Characterized by a C6-C2-C6 structure, with resveratrol being a well-known example. They are also derived from 4-coumaroyl-CoA.[1]

-

Coumarins: These are lactones of o-hydroxycinnamic acid and are known for their fragrant properties and diverse pharmacological effects.[2]

Significance and Biological Roles

Phenylpropanoids are indispensable for plant life and offer significant potential for human health applications.

-

In Plants:

-

Structural Support: Monolignols polymerize to form lignin, a complex polymer that provides rigidity and structural support to the plant cell wall.[3]

-

Defense: Many phenylpropanoids, including flavonoids and phenolic acids, act as phytoalexins, antimicrobial compounds synthesized in response to pathogen attack.[2][3] They also deter herbivores.

-

UV Protection: Flavonoids accumulate in the epidermal layers of leaves and act as UV filters, protecting the plant from DNA damage.[3][6]

-

Pollinator Attraction: Anthocyanins, a class of flavonoids, provide the vibrant red, purple, and blue colors in flowers and fruits, attracting pollinators and seed dispersers.[3]

-

Signaling: Phenylpropanoids are involved in plant-microbe interactions, such as the signaling between legumes and nitrogen-fixing rhizobia.[5]

-

-

In Human Health and Drug Development:

-

Antioxidant Activity: The phenolic structure of most phenylpropanoids allows them to act as potent antioxidants by scavenging free radicals and chelating metal ions, which is beneficial in preventing oxidative stress-related diseases.[4]

-

Anti-inflammatory Effects: Compounds like resveratrol and curcumin (a diarylheptanoid) have well-documented anti-inflammatory properties.

-

Anticancer Potential: Numerous studies have highlighted the potential of phenylpropanoids like quercetin, genistein, and resveratrol in cancer prevention and therapy through various mechanisms, including apoptosis induction and inhibition of cell proliferation.

-

Neuroprotective Effects: The antioxidant and anti-inflammatory activities of certain phenylpropanoids may contribute to their neuroprotective effects, with potential applications in neurodegenerative diseases.

-

Antimicrobial Properties: The inherent antimicrobial nature of many phenylpropanoids makes them attractive candidates for the development of new antibiotics.

-

Quantitative Data on Phenylpropanoid Content

The concentration of phenylpropanoids varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[7][8] The following tables summarize quantitative data from selected studies.

Table 1: Phenylpropanoid and Flavonoid Content in Different Organs of Bitter Melon (Momordica charantia) (μg/g dry weight) [9]

| Compound | Root | Stem | Young Leaf | Mature Leaf | Male Flower | Female Flower |

| Phenylpropanoids | ||||||

| 4-Hydroxybenzoic acid | 0.00±0.00 | 0.70±0.03 | 1.83±0.03 | 1.95±0.01 | 0.83±0.01 | 0.81±0.01 |

| Benzoic acid | 0.00±0.00 | 2.50±0.01 | 1.34±0.03 | 1.25±0.02 | 0.99±0.01 | 1.05±0.01 |

| Caffeic acid | 0.00±0.00 | 0.40±0.01 | 1.38±0.01 | 1.48±0.01 | 0.25±0.01 | 0.23±0.01 |

| p-Coumaric acid | 0.00±0.00 | 0.20±0.01 | 0.50±0.01 | 0.58±0.01 | 0.19±0.01 | 0.17±0.01 |

| Flavonoids | ||||||

| Rutin | 0.00±0.00 | 0.00±0.00 | 0.45±0.01 | 0.54±0.01 | 0.00±0.00 | 0.00±0.00 |

| Epicatechin | 0.00±0.00 | 0.00±0.00 | 0.00±0.00 | 0.00±0.00 | 1.44±0.02 | 1.63±0.01 |

Data presented as mean ± standard deviation from three independent measurements.

Table 2: Phenolic Compound Content in Different Root Cultures of Tartary Buckwheat (Fagopyrum tataricum) (μg/g dry weight) [10]

| Compound | Adventitious Roots (AR) | Hairy Roots (HR) | Seedling Roots (SR) |

| Gallic acid | 0.106±0.002 | 0.141±0.001 | 0.089±0.001 |

| Catechin | 0.057±0.001 | 0.069±0.001 | 0.048±0.001 |

| Benzoic acid | 0.031±0.001 | 0.037±0.001 | 0.026±0.001 |

| 4-Hydroxybenzoic acid | 0.015±0.001 | 0.018±0.001 | 0.013±0.001 |

| (-) Epicatechin | 0.063±0.001 | 0.076±0.001 | 0.053±0.001 |

| Epicatechin gallate | 0.024±0.001 | 0.029±0.001 | 0.020±0.001 |

| Ferulic acid | 0.039±0.001 | 0.047±0.001 | 0.033±0.001 |

| Rutin | 16.133±0.003 | 21.288±0.004 | 12.906±0.002 |

| Quercetin | 0.037±0.001 | 0.044±0.001 | 0.031±0.001 |

| Apigenin | 0.004±0.001 | 0.007±0.001 | 0.002±0.001 |

| Total Phenolics | 16.509 | 21.756 | 13.221 |

Data presented as mean ± standard deviation.

Phenylpropanoid-Related Signaling Pathways

The biosynthesis of phenylpropanoids is tightly regulated and integrated with major plant signaling pathways, particularly those involving the defense hormones salicylic acid (SA) and jasmonic acid (JA). These pathways often exhibit complex crosstalk, which can be synergistic or antagonistic, to fine-tune the plant's response to specific threats.

-

Salicylic Acid (SA) Signaling: SA is a key signaling molecule in activating defense against biotrophic and hemibiotrophic pathogens.[11] Upon pathogen recognition, SA levels increase, leading to the activation of the central regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1).[11] Activated NPR1 translocates to the nucleus and interacts with TGA transcription factors to induce the expression of defense-related genes, including Pathogenesis-Related (PR) genes and genes involved in the phenylpropanoid pathway, thereby boosting the production of antimicrobial phenolics.[12][13]

-

Jasmonic Acid (JA) Signaling: The JA pathway is primarily activated in response to necrotrophic pathogens and herbivore wounding.[11] The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the receptor COI1, which is part of an SCF E3 ubiquitin ligase complex.[14] This binding targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome.[14] The degradation of JAZ proteins releases transcription factors (e.g., MYC2) that activate the expression of JA-responsive genes, which can include genes for defensive secondary metabolites derived from the phenylpropanoid pathway.[14][15]

Experimental Protocols

Accurate analysis of phenylpropanoids requires robust and validated experimental methods. Below are detailed protocols for extraction, HPLC analysis, and a common bioassay.

Phenylpropanoid Extraction from Plant Tissue

This protocol is a general method for extracting a broad range of phenolic compounds. Optimization may be required depending on the specific plant matrix and target compounds.

-

Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize (freeze-dry) the tissue to a constant weight.

-

Grind the dried tissue into a fine powder using a mortar and pestle or a ball mill. Store the powder at -80°C until extraction.

-

-

Extraction:

-

Weigh approximately 100 mg of the dried plant powder into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% (v/v) aqueous methanol.

-

Vortex thoroughly to mix.

-

Sonicate the mixture in an ultrasonic bath for 1 hour at 35°C.[16]

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the remaining pellet with another 1.5 mL of 80% methanol to ensure complete extraction.

-

Combine the supernatants.

-

-

Sample Clean-up (Optional but Recommended):

-

Dry the combined supernatants under a stream of nitrogen gas or using a centrifugal evaporator.

-

Re-suspend the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

-

Filter the re-suspended extract through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.

-

HPLC Method for Phenylpropanoid Analysis

This protocol outlines a reverse-phase HPLC method for the separation and quantification of various phenolic compounds.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

-

Chromatographic Conditions: [17]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 20 µL.

-

Detection: Diode Array Detector scanning from 210-400 nm. Monitor specific wavelengths as needed (e.g., 280 nm for phenolic acids, 320 nm for hydroxycinnamic acids, 360 nm for flavonoids).

-

Gradient Program:

-

0-7 min: 5% B

-

7-18 min: Linear gradient from 5% to 30% B

-

18-35 min: Linear gradient from 30% to 60% B

-

35-40 min: Linear gradient from 60% to 95% B

-

40-45 min: Hold at 95% B (column wash)

-

45-50 min: Return to 5% B (re-equilibration)

-

-

-

Quantification:

-

Prepare stock solutions of authentic standards (e.g., gallic acid, caffeic acid, quercetin) in methanol.

-

Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject the standards and plot the peak area against concentration to determine the linearity and generate a regression equation.

-

Identify peaks in the sample chromatograms by comparing retention times and UV spectra with the standards.

-

Quantify the amount of each compound in the sample using the calibration curve.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and relatively simple method to assess the antioxidant capacity of plant extracts.[18]

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. This solution has a deep violet color and should be prepared fresh and kept in the dark.[19]

-

Sample Solutions: Prepare a stock solution of the plant extract (e.g., 1 mg/mL in methanol). Create a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

-

Positive Control: Prepare a series of dilutions of a known antioxidant like ascorbic acid or Trolox using the same concentrations as the sample.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each sample or standard dilution to the wells of a 96-well microplate.

-

Prepare a control well containing 100 µL of methanol (solvent blank).

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.[20]

-

Mix gently by pipetting.

-

Incubate the plate in the dark at room temperature for 30 minutes.[19]

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[19]

-

Calculate the percentage of radical scavenging activity using the following formula:[18] % Scavenging = [ (Acontrol - Asample) / Acontrol ] * 100

-

Where Acontrol is the absorbance of the DPPH solution with methanol, and Asample is the absorbance of the DPPH solution with the sample extract or standard.

-

-

Plot the % scavenging against the extract concentration to determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).

-

Conclusion and Future Directions

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, producing a vast arsenal of compounds crucial for plant survival and beneficial to human health. The diversity and biological activity of these compounds present a rich and continuous source for drug discovery and development. For researchers and professionals, a thorough understanding of their biosynthesis, regulation, and biological functions is paramount. Future research will likely focus on metabolic engineering to enhance the production of high-value phenylpropanoids in plants and microbial systems, further elucidating their complex mechanisms of action in human health, and exploring their synergistic effects for therapeutic applications. The integration of multi-omics approaches with synthetic biology will undoubtedly accelerate the translation of this fundamental plant science into novel pharmaceuticals and nutraceuticals.

References

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. academicjournals.org [academicjournals.org]

- 5. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Qualitative and quantitative analysis of phenylpropanoids in cell culture, regenerated plantlets and herbs of Saussurea involucrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Flavonoids and phenolic acids in lettuce: how can we maximize their concentration? And why should we? | International Society for Horticultural Science [ishs.org]

- 9. Identification and Characterization of Phenylpropanoid Biosynthetic Genes and Their Accumulation in Bitter Melon (Momordica charantia) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression Analysis of Phenylpropanoid Pathway Genes and Metabolomic Analysis of Phenylpropanoid Compounds in Adventitious, Hairy, and Seedling Roots of Tartary Buckwheat [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of the Phenylpropanoid pathway in Nicotiana tabacum improves the performance of the whitefly Bemisia tabaci via reduced jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3.3. Phenylpropanoid HPLC Analysis [bio-protocol.org]

- 17. phcogres.com [phcogres.com]

- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. abcam.cn [abcam.cn]

3,4-Diacetoxycinnamamide: A Technical Guide on its Discovery, Isolation, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diacetoxycinnamamide is a phenylpropanoid derivative that has been identified as a natural product. As a derivative of caffeic acid, a well-studied pharmacophore, it holds potential interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available information regarding its discovery, potential isolation and synthetic methodologies, and places it within the broader context of cinnamamide derivatives. While specific quantitative data and detailed biological studies on this compound are not extensively available in current literature, this document consolidates the existing knowledge and outlines logical scientific approaches for its further study.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring compounds that have garnered significant attention in medicinal chemistry. The cinnamamide scaffold, in particular, is a versatile template for the development of novel therapeutic agents with a wide range of biological activities, including anti-tumor, anti-inflammatory, neuroprotective, and antimicrobial properties. This compound is a derivative of 3,4-dihydroxycinnamamide (caffeic acid amide)[1], a known bioactive compound. The acetylation of the hydroxyl groups may influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further investigation.

Discovery and Natural Occurrence

Physicochemical Properties

While detailed experimental data is scarce, some basic properties of this compound can be found in chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 129488-34-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₃NO₅ | --INVALID-LINK-- |

| Molecular Weight | 263.25 g/mol | --INVALID-LINK-- |

Methodologies for Isolation and Synthesis

Detailed, peer-reviewed experimental protocols for the specific isolation or synthesis of this compound are not currently available. However, based on general knowledge of natural product chemistry and the synthesis of related compounds, plausible methodologies can be proposed.

Proposed Isolation Protocol from Berberis thunbergii